molecular formula C9H10ClNO2 B13701209 2-Ethoxy-N-hydroxybenzimidoyl Chloride

2-Ethoxy-N-hydroxybenzimidoyl Chloride

Cat. No.: B13701209
M. Wt: 199.63 g/mol
InChI Key: CLNXAXCNJNPDMV-UHFFFAOYSA-N
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Description

2-Ethoxy-N-hydroxybenzimidoyl Chloride is a chemical compound known for its unique reactivity and applications in various fields of scientific research. It is a derivative of benzimidoyl chloride, featuring an ethoxy group and a hydroxy group attached to the benzimidoyl moiety. This compound is of interest due to its potential use in organic synthesis and its role as a precursor in the formation of other complex molecules.

Preparation Methods

The synthesis of 2-Ethoxy-N-hydroxybenzimidoyl Chloride typically involves the reaction of benzimidoyl chloride with ethoxy and hydroxy substituents under controlled conditions. One common method includes the use of amides as additives to facilitate the rearrangement reaction. This process can yield a variety of derivatives depending on the specific reaction conditions and the nature of the substituents used .

Chemical Reactions Analysis

2-Ethoxy-N-hydroxybenzimidoyl Chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include iridium and ruthenium catalysts, phosphoric acid, and various photoredox catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-N-hydroxybenzimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-hydroxybenzimidoyl Chloride involves the formation of reactive intermediates through the cleavage of the N-O bond. This process generates iminyl radicals and other reactive species that can participate in various chemical transformations. The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the reactive intermediates and promoting the desired chemical transformations .

Comparison with Similar Compounds

2-Ethoxy-N-hydroxybenzimidoyl Chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-ethoxy-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3

InChI Key

CLNXAXCNJNPDMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)Cl

Origin of Product

United States

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